molecular formula C33H32N4O4 B8037780 N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Cat. No.: B8037780
M. Wt: 548.6 g/mol
InChI Key: HQWTUOLCGKIECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PRI724 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often vary depending on the specific laboratory or industrial setup. the general approach involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of PRI724 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced organic synthesis techniques, purification methods like chromatography, and stringent quality control measures to meet the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

PRI724 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PRI724 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of PRI724, as well as substituted analogs with different functional groups. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry to confirm their structures and purity .

Scientific Research Applications

PRI724 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

    Biology: Employed in cellular and molecular biology research to investigate the effects of Wnt/β-catenin signaling on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and other conditions where Wnt/β-catenin signaling is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.

Mechanism of Action

PRI724 exerts its effects by specifically binding to the CREB-binding protein (CBP), thereby inhibiting its interaction with β-catenin. This inhibition disrupts the transcriptional activity mediated by the Wnt/β-catenin pathway, leading to altered expression of target genes involved in cell proliferation, differentiation, and survival. The molecular targets and pathways involved include β-catenin, CBP, and downstream effectors of the Wnt signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PRI724 is unique in its specific inhibition of the β-catenin/CBP interaction, which distinguishes it from other Wnt/β-catenin pathway inhibitors. This specificity allows for targeted modulation of the pathway with potentially fewer off-target effects, making it a valuable tool in research and therapeutic development .

Properties

IUPAC Name

N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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